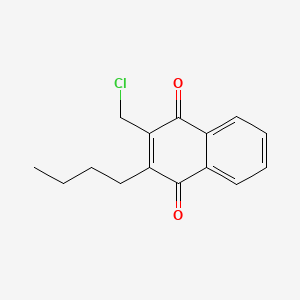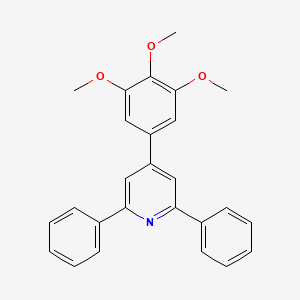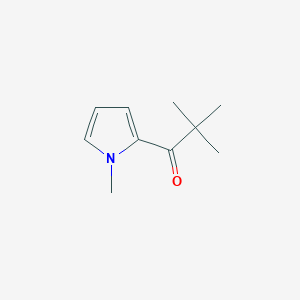![molecular formula C34H32NO9- B14322765 4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate CAS No. 110894-24-1](/img/structure/B14322765.png)
4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate is a complex organic compound with a unique structure that includes multiple aromatic rings, nitro groups, and ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of bis(4-methoxyphenyl)(phenyl)methanol with a suitable alkylating agent to form the intermediate compound.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the nitrated intermediate with 4-oxobutanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-aminophenoxy)-4-oxobutanoate: Similar structure but with an amino group instead of a nitro group.
4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-chlorophenoxy)-4-oxobutanoate: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of multiple aromatic rings and ester functionalities also contributes to its unique properties and applications.
特性
CAS番号 |
110894-24-1 |
|---|---|
分子式 |
C34H32NO9- |
分子量 |
598.6 g/mol |
IUPAC名 |
4-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]propyl]-4-nitrophenoxy]-4-oxobutanoate |
InChI |
InChI=1S/C34H33NO9/c1-41-29-15-10-26(11-16-29)34(25-8-4-3-5-9-25,27-12-17-30(42-2)18-13-27)43-22-6-7-24-23-28(35(39)40)14-19-31(24)44-33(38)21-20-32(36)37/h3-5,8-19,23H,6-7,20-22H2,1-2H3,(H,36,37)/p-1 |
InChIキー |
UOUMGVUUWZPTDX-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC4=C(C=CC(=C4)[N+](=O)[O-])OC(=O)CCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


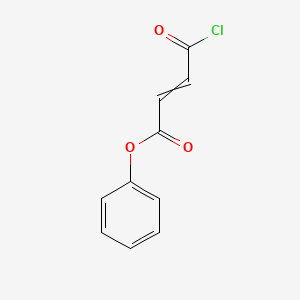
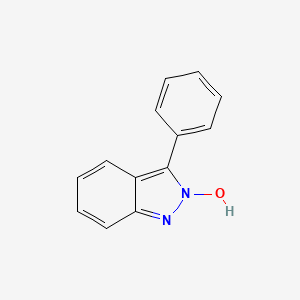
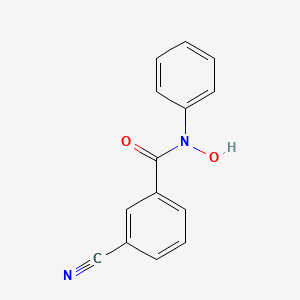



![2-[3-(4-Methylphenyl)propyl]oxirane](/img/structure/B14322711.png)
![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)


